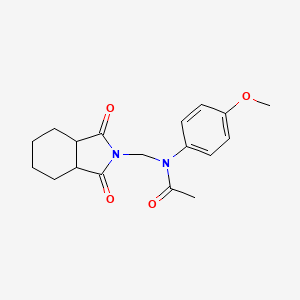

N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide

Description

N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide is a structurally complex acetamide derivative featuring a 1,3-dioxo-octahydro-isoindole (isoindole dione) moiety linked via a methylene group to the acetamide nitrogen. The 4-methoxyphenyl substituent on the adjacent nitrogen introduces electron-donating properties, which may enhance lipophilicity and influence binding interactions. This compound’s core structure shares similarities with pharmacologically active amides, particularly those targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12(21)19(13-7-9-14(24-2)10-8-13)11-20-17(22)15-5-3-4-6-16(15)18(20)23/h7-10,15-16H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMANZOZQMHSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CN1C(=O)C2CCCCC2C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501138934 | |

| Record name | N-(4-Methoxyphenyl)-N-[(octahydro-1,3-dioxo-2H-isoindol-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312608-28-9 | |

| Record name | N-(4-Methoxyphenyl)-N-[(octahydro-1,3-dioxo-2H-isoindol-2-yl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312608-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-N-[(octahydro-1,3-dioxo-2H-isoindol-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide typically involves the following steps:

Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phthalic anhydride derivative.

Attachment of the Methoxy-Phenyl Group: The methoxy-phenyl group can be introduced through a nucleophilic substitution reaction using a methoxy-phenyl halide.

Formation of the Acetamide Moiety: The acetamide group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical studies or as a probe in biological assays.

Medicine: Potential therapeutic applications, such as in drug development.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Isoindole Dione Derivatives

The target compound and its close analogue () share the isoindole dione core, which provides two carbonyl groups capable of hydrogen bonding.

Heterocyclic Substituents

Compounds with thiazol or benzothiazole moieties () exhibit distinct electronic profiles. For instance, the thiazol ring in ’s compound facilitates coordination with metal ions, which is critical for antimicrobial activity. In contrast, the isoindole dione system may favor interactions with enzymes like kinases or proteases .

Biological Activity

N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a bicyclic isoindolin framework, which is known for its diverse biological effects. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticholinesterase Activity : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens.

- Histone Deacetylase Inhibition : This suggests potential anti-cancer properties, as histone deacetylase inhibitors are being explored in cancer therapy.

- Analgesic Effects : Preliminary studies indicate that it may also possess pain-relieving properties.

Anticholinesterase Activity

A study highlighted the compound's competitive inhibition against AChE, with an IC50 value of 0.361 µM, indicating strong inhibitory effects compared to known inhibitors like donepezil (IC50 = 0.023 µM) .

Table 1: Anticholinesterase Activity Comparison

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| N-(1,3-Dioxo-octahydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-acetamide | 0.361 | Not specified |

| Donepezil | 0.023 | 7.2 |

| Compound A | 0.16 | 11.8 |

| Compound B | 0.17 | 13.2 |

Molecular docking studies revealed that the compound interacts with the active site of AChE through hydrogen bonding and hydrophobic interactions, particularly with residues in the peripheral anionic site (PAS) and the catalytic active site (CAS) .

Case Studies and Experimental Evidence

In a series of experiments involving various derivatives of isoindolin compounds, modifications to the structure were found to significantly affect biological activity. For example, compounds with longer linkers or specific substitutions demonstrated enhanced potency against both AChE and butyrylcholinesterase (BChE), suggesting that structural optimization is key to developing effective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.